N-(butan-2-yl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
N-(BUTAN-2-YL)-1-(4-METHYLBENZOYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications. The specific structure of this compound suggests it may have unique properties that could be of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-1-(4-METHYLBENZOYL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The 4-methylbenzoyl group can be introduced via an acylation reaction using 4-methylbenzoyl chloride.
Attachment of the Butan-2-yl Group: This step involves the alkylation of the piperidine nitrogen with a butan-2-yl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the butan-2-yl group.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The piperidine ring can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems, potentially as a ligand for receptors.
Medicine: Investigating its pharmacological properties for therapeutic use.
Industry: Possible applications in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(BUTAN-2-YL)-1-(4-METHYLBENZOYL)PIPERIDINE-4-CARBOXAMIDE would depend on its interaction with molecular targets. It could act on specific receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-yl)-1-benzoylpiperidine-4-carboxamide
- N-(Butan-2-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- N-(Butan-2-yl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Uniqueness
N-(BUTAN-2-YL)-1-(4-METHYLBENZOYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 4-methylbenzoyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its binding affinity, selectivity, and overall pharmacological profile.
Properties
Molecular Formula |
C18H26N2O2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-butan-2-yl-1-(4-methylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N2O2/c1-4-14(3)19-17(21)15-9-11-20(12-10-15)18(22)16-7-5-13(2)6-8-16/h5-8,14-15H,4,9-12H2,1-3H3,(H,19,21) |
InChI Key |
VMQMDASEWUWULF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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